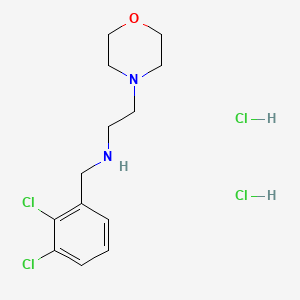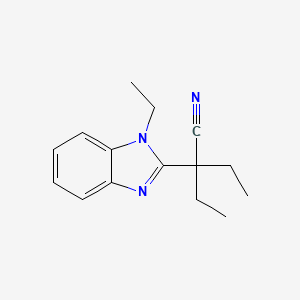![molecular formula C18H26N2O2 B4414924 2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4414924.png)
2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
Overview
Description
2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as MP-10, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the early 2000s and has since been extensively studied for its potential use in pain management and addiction treatment.
Mechanism of Action
2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide acts as a mu-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways that mediate its analgesic and addictive effects. It also activates the reward pathway in the brain, leading to the release of dopamine and other neurotransmitters that produce feelings of pleasure and euphoria.
Biochemical and Physiological Effects
2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and constipation. It also produces feelings of pleasure and euphoria, which can lead to addiction and dependence with chronic use.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has several advantages for use in lab experiments, including its high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor signaling pathways. However, its potential for addiction and dependence make it a challenging compound to work with, and careful consideration must be given to its use in animal models and in vitro assays.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, including the development of new analogs with improved selectivity and reduced potential for addiction and dependence. Other areas of research could include the identification of novel signaling pathways activated by 2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide and the development of new therapeutic applications for the compound in pain management and addiction treatment.
Conclusion
In conclusion, 2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a synthetic compound with potential applications in pain management and addiction treatment. Its high affinity and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptor signaling pathways, but its potential for addiction and dependence must be carefully considered. Future research on 2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide will focus on the development of new analogs and the identification of novel therapeutic applications for the compound.
Scientific Research Applications
2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for mediating the analgesic and addictive effects of opioids. 2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has also been shown to be effective in reducing opioid tolerance and dependence in animal models.
properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13-9-11-20(12-10-13)16(21)14-7-5-6-8-15(14)19-17(22)18(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBLKQFAVNERRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dimethyl-7-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414847.png)
![ethyl 4-[benzyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4414855.png)
![1-{[4-(4-chlorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B4414858.png)
![2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B4414859.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4414866.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4414867.png)


amine hydrochloride](/img/structure/B4414898.png)
![N-(2,4-dichlorophenyl)-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4414899.png)
![2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414909.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide](/img/structure/B4414928.png)
![ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4414939.png)